2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine
Description
Significance of Fused Thiazole-Pyridine Scaffolds in Chemical Research
The amalgamation of thiazole (B1198619) and pyridine (B92270) rings into a single molecular framework creates a privileged scaffold with unique electronic and steric properties. nih.gov This fusion allows for the exploration of a wider chemical space and the development of compounds with diverse biological activities. dmed.org.ua Researchers have extensively investigated these systems, leading to the discovery of derivatives with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and herbicidal activities. dmed.org.uanih.gov The versatility of the thiazolopyridine core allows for functionalization at various positions, enabling the synthesis of extensive compound libraries for high-throughput screening. nih.gov
Contextualization of 2,6-Dichloro-beilstein-journals.orgdmed.org.uathiazolo[4,5-b]pyridine within Polyheterocyclic Chemistry
2,6-Dichloro- beilstein-journals.orgdmed.org.uathiazolo[4,5-b]pyridine (B1357651) represents a specific iteration of the broader thiazolopyridine family. The presence of two chlorine atoms on the pyridine ring is expected to significantly influence the molecule's reactivity and biological activity. Halogen atoms can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical factors in drug design. While detailed research findings on 2,6-Dichloro- beilstein-journals.orgdmed.org.uathiazolo[4,5-b]pyridine itself are limited, its structural features place it as a key intermediate for the synthesis of more complex derivatives. The chloro substituents can serve as handles for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions, to introduce a variety of functional groups.
Below is a table of predicted properties for 2,6-Dichloro- beilstein-journals.orgdmed.org.uathiazolo[4,5-b]pyridine:
| Property | Predicted Value |
| Molecular Formula | C6H2Cl2N2S |
| Monoisotopic Mass | 203.93158 Da |
| XlogP | 3.2 |
| InChIKey | NSOMSBHAMKHHNR-UHFFFAOYSA-N |
Data sourced from PubChemLite. uni.lu
The study of related halogenated thiazolopyridines provides valuable insights into the potential applications of the 2,6-dichloro analog. For instance, various substituted thiazolo[5,4-b]pyridines have been investigated as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and c-KIT, highlighting the therapeutic potential of this scaffold in oncology. nih.govnih.gov Furthermore, derivatives of the reduced 2,3-dihydro beilstein-journals.orgdmed.org.uathiazolo[4,5-b]pyridine system have shown promise as herbicidal agents. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOMSBHAMKHHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960535-43-7 | |
| Record name | 2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 2,6 Dichloro 1 2 Thiazolo 4,5 B Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. In 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine (B1357651), the two chlorine atoms serve as excellent leaving groups, enabling the introduction of a wide range of nucleophiles.
Regioselective Substitution at Halogen Positions
The thiazolo[4,5-b]pyridine core possesses a unique electronic distribution that influences the regioselectivity of nucleophilic attack. The pyridine (B92270) nitrogen atom and the fused thiazole (B1198619) ring create a distinct electronic landscape, making the two chlorine-bearing carbon atoms (C2 and C6) electrophilic.
The regioselectivity of SNAr reactions on dichlorinated pyridine derivatives is influenced by a combination of electronic and steric factors. In many cases, the position para to the ring nitrogen (C6 in this system) is kinetically favored for nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. However, the position ortho to the nitrogen (C2) can also be reactive, and the outcome can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the analogous 2,6-dichloropyridine (B45657), substitution often occurs preferentially at the 2-position. The specific electronic influence of the fused thiazole ring in 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine would require specific experimental studies to definitively assign the major site of initial substitution.
Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)
The electrophilic nature of the chlorinated positions in 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine allows for reaction with a diverse array of nucleophiles.
Amines: Amines are common nucleophiles in SNAr reactions, leading to the formation of amino-substituted thiazolo[4,5-b]pyridines. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl. The reaction can often be controlled to achieve either mono- or di-substitution by adjusting the stoichiometry of the amine and the reaction conditions.
Alcohols: Alkoxides, generated from alcohols by treatment with a strong base, can displace the chloride ions to form the corresponding ether derivatives. The reactivity of the alkoxide is dependent on its steric bulk and nucleophilicity.
Thiols: Thiolates, which are highly nucleophilic, readily react with 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine to yield thioether products. These reactions are generally fast and efficient.
Due to a lack of specific experimental data in the searched literature for 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine, a representative data table cannot be generated at this time.
Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The two chlorine atoms on the 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine scaffold serve as excellent handles for such transformations.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction can be applied to 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine to introduce aryl or heteroaryl substituents. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. By carefully selecting the reaction conditions, it is often possible to achieve selective mono- or di-arylation.
For other dichloro-heteroaromatic systems, the choice of catalyst, ligand, base, and solvent has been shown to be crucial in controlling the regioselectivity and efficiency of the Suzuki-Miyaura coupling.
Due to a lack of specific experimental data in the searched literature for 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine, a representative data table cannot be generated at this time.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, can be used to introduce alkynyl groups onto the thiazolo[4,5-b]pyridine core. These alkynylated products can serve as valuable intermediates for further transformations.
The regioselectivity of Sonogashira coupling on dihalogenated heterocycles can be influenced by the relative reactivity of the halogenated positions, with C-Br bonds generally being more reactive than C-Cl bonds. In the case of two chloro-substituents, selective mono-alkynylation can sometimes be achieved under carefully controlled conditions.
Due to a lack of specific experimental data in the searched literature for 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine, a representative data table cannot be generated at this time.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This method provides an alternative to traditional SNAr reactions for the synthesis of amino-substituted thiazolo[4,5-b]pyridines. The reaction is known for its broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines, including anilines and alkylamines.
Similar to other cross-coupling reactions, the choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. For dihalogenated substrates, selective mono-amination can often be accomplished.
Due to a lack of specific experimental data in the searched literature for 2,6-dichloro- nih.govdmed.org.uathiazolo[4,5-b]pyridine, a representative data table cannot be generated at this time.
Electrophilic Substitution Reactions
Electrophilic substitution reactions on the 2,6-dichloro- dmed.org.uanih.govthiazolo[4,5-b]pyridine core are not commonly reported in the literature. The pyridine ring system is strongly deactivated towards electrophilic attack due to the electronegativity of the ring nitrogen and the potent electron-withdrawing effects of the two chlorine substituents. While some fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, are known to undergo electrophilic substitution at the 5-position, the electronic landscape of the thiazolo[4,5-b]pyridine system, particularly with dichloro-substitution, makes such reactions challenging. rsc.org
Functionalization of Peripheral Groups and N-Position
Functionalization of the thiazolo[4,5-b]pyridine system often focuses on the peripheral chloro groups via nucleophilic substitution or on the nitrogen atom of the thiazole ring.
The nitrogen atom at the 3-position (N-3) of the thiazolo[4,5-b]pyridine ring possesses a lone pair of electrons and can act as a nucleophile, making it a target for alkylation and acylation. The acidic character of the proton at the N-3 position in related thiazolo[4,5-b]pyridin-2-one systems facilitates these transformations. researchgate.net
Alkylation can be achieved using various electrophilic reagents. For instance, cyanoethylation has been successfully performed on the core heterocycle. researchgate.netresearchgate.net Similarly, treatment with monochloroacetic acid ethyl ester after deprotonation with a base like potassium hydroxide (B78521) leads to the corresponding N-alkylated product. researchgate.net Another alkylating agent, 3-bromopropene-1, has also been used to introduce an allyl group at the N-3 position. researchgate.net
Acylation is also a viable strategy for functionalizing the scaffold, particularly on reduced forms of the heterocycle. In a study on 2,3-dihydro dmed.org.uanih.govthiazolo[4,5-b]pyridines, N-acylation proceeded under mild conditions using a suitable acyl chloride and triethylamine (B128534) as a base in dichloromethane (B109758) (DCM), without the need for a stronger base to activate the thiazoline (B8809763) nitrogen. beilstein-journals.org
| Reaction Type | Reagent(s) | Position | Product Type | Reference(s) |
| N-Alkylation | Cyanoethylating agent | N-3 | (Thiazolo[4,5-b]pyridin-3(2H)-yl)propanenitrile | researchgate.netresearchgate.net |
| N-Alkylation | Monochloroacetic acid ethyl ester / KOH | N-3 | N-3 substituted ester | researchgate.net |
| N-Alkylation | 3-bromopropene-1 | N-3 | N-3 allyl derivative | researchgate.net |
| N-Acylation | Acyl chloride / Triethylamine | N-3 (dihydro) | N-3 acylated 2,3-dihydro analog | beilstein-journals.org |
Peripheral functional groups on the thiazolo[4,5-b]pyridine scaffold can be transformed to introduce further molecular diversity. The nitrile group, in particular, is a versatile precursor that can be converted into various other functionalities, including amines, carbonyls, or other heterocyclic rings. researchgate.net The synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has been reported, providing a handle for such subsequent transformations. dmed.org.ua
Carbonyl moieties, often introduced via N-alkylation with ester-containing side chains, are valuable for further derivatization. For example, an ethyl ester side chain can undergo hydrazinolysis to form the corresponding hydrazide. researchgate.net This hydrazide can then be used in condensation reactions with aldehydes or be further functionalized. One such transformation involves reacting the hydrazide with carbon disulfide and potassium hydroxide to prepare a 3-(5-mercapto- dmed.org.uanih.govresearchgate.netoxodiazole-2-yl-methyl) derivative, which involves the transformation of a thiol precursor. derpharmachemica.com
Additionally, transformations can be carried out on more complex peripheral groups. In one study, a 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolidine-3-yl)-acetamide derivative, containing both carbonyl and thione (a tautomer of a thiol) functionalities, was subjected to Knoevenagel condensation at the active methylene (B1212753) group of the thiazolidine (B150603) ring. derpharmachemica.com
Reduction Chemistry of thedmed.org.uanih.govThiazolo[4,5-b]pyridine System
Reduction reactions can target either the heterocyclic core to generate saturated or partially saturated analogs, or selectively act on peripheral functional groups without affecting the aromatic system.
The aromatic dmed.org.uanih.govthiazolo[4,5-b]pyridine system can be selectively reduced to its 2,3-dihydro analog. An optimized method involves a borane-mediated reduction using tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a potent Lewis acid catalyst. beilstein-journals.org This reaction, typically carried out with ammonia (B1221849) borane (B79455) in toluene (B28343) at elevated temperatures, selectively reduces the thiazole portion of the fused ring system. beilstein-journals.org This method has been shown to be tolerant of other functional groups, such as bromine atoms, on the pyridine ring. beilstein-journals.org While the reduction of pyridine itself to piperidine (B6355638) (the tetrahydro analog) can be achieved with reagents like samarium diiodide in the presence of water, specific methods for the full reduction of the thiazolo[4,5-b]pyridine system are less commonly detailed. clockss.org
| Substrate | Reagent(s) | Product | Key Feature | Reference(s) |
| dmed.org.uanih.govThiazolo[4,5-b]pyridine | Ammonia borane / cat. B(C₆F₅)₃ | 2,3-Dihydro dmed.org.uanih.govthiazolo[4,5-b]pyridine | Selective reduction of the thiazole ring | beilstein-journals.org |
| 6-Bromo dmed.org.uanih.govthiazolo[4,5-b]pyridine | Ammonia borane / cat. B(C₆F₅)₃ | 6-Bromo-2,3-dihydro dmed.org.uanih.govthiazolo[4,5-b]pyridine | Functional group tolerance (bromine) | beilstein-journals.org |
It is often desirable to reduce a specific functional group on the periphery of the molecule without altering the core heterocyclic structure. A notable example is the selective reduction of a phenylazo group at the C6-position of a 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivative. This transformation can be achieved in high yield using zinc powder in an acetic acid-pyridine medium to furnish the corresponding 6-amino derivative. researchgate.net This newly formed amino group can then be further functionalized, for instance, through acetylation. researchgate.net
In a related thiazolo[5,4-b]pyridine (B1319707) system, the selective reduction of a nitro group on an attached phenyl ring to an aniline (B41778) was accomplished, demonstrating that such selective reductions are feasible on these types of scaffolds without affecting the fused aromatic rings. nih.gov
Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific compound 2,6-Dichloro- rsc.orgmdpi.comthiazolo[4,5-b]pyridine is not publicly available. While research exists on related structures such as various substituted thiazoles, pyridines, and other heterocyclic systems, specific high-resolution NMR, mass spectrometry, and vibrational spectroscopy data required to fulfill the detailed outline for 2,6-Dichloro- rsc.orgmdpi.comthiazolo[4,5-b]pyridine could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection. An article generated without this specific data would rely on theoretical estimations or extrapolations from dissimilar molecules, which would not meet the required standards of scientific accuracy and strict focus on the target compound.
Advanced Structural Characterization and Elucidation
X-ray Crystallography for Solid-State Structures
Advanced structural elucidation of the thiazolo[4,5-b]pyridine (B1357651) scaffold relies heavily on X-ray crystallography, which maps electron density to reveal three-dimensional molecular structures with high precision. unimi.it
Single-Crystal X-ray Diffraction Analysis of 2,6-Dichloro-nih.govresearchgate.netthiazolo[4,5-b]pyridine and its Derivatives
While a specific single-crystal X-ray diffraction study for 2,6-Dichloro- nih.govresearchgate.netthiazolo[4,5-b]pyridine was not found in a review of available literature, extensive analysis has been performed on closely related derivatives, providing significant insight into the structural characteristics of the core thiazolo[4,5-b]pyridine ring system.
A representative example is the study of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. nih.govresearchgate.net High-quality single crystals of this derivative were grown and analyzed using an Agilent SuperNova diffractometer with Cu Kα radiation at a temperature of 296 K. nih.gov The analysis revealed that this compound crystallizes in the orthorhombic system. nih.govresearchgate.net The systematic determination of its crystal structure allows for the precise definition of unit cell dimensions and spatial arrangement, which serves as a crucial reference for understanding the broader class of thiazolo[4,5-b]pyridine derivatives.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₂N₂S |
| Formula Weight (Mᵣ) | 192.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.4606 (3) |
| b (Å) | 9.7999 (3) |
| c (Å) | 11.1155 (4) |
| Volume (V) (ų) | 1030.55 (6) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation (λ) (Å) | 1.54184 (Cu Kα) |
Analysis of Molecular Conformation, Bond Lengths, and Bond Angles
The crystallographic data from derivatives like 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine confirms the planarity of the fused thiazolo[4,5-b]pyridine bicyclic system. The precise measurements of bond lengths and angles within this core structure are consistent with the aromatic nature of the pyridine (B92270) ring and the electronic characteristics of the fused thiazole (B1198619) ring.
The C-S and C=N bond lengths within the thiazole portion of the molecule are typical for such five-membered heterocyclic systems. In the pyridine ring, the C-C and C-N bond lengths are characteristic of aromatic pyridine, indicating delocalized π-electrons across the ring. The internal angles of both rings reflect their respective geometries, with slight deviations from ideal angles due to the strain of the fused ring system.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| S1—C1 | 1.753 (2) | N1—C1—S1 | 115.36 (17) |
| S1—C5 | 1.741 (2) | C5—S1—C1 | 88.66 (10) |
| N1—C1 | 1.290 (3) | C2—N1—C1 | 110.83 (18) |
| N1—C2 | 1.387 (3) | N2—C2—N1 | 117.1 (2) |
| N2—C2 | 1.335 (3) | C3—C2—N1 | 116.7 (2) |
| N2—C6 | 1.350 (3) | C6—N2—C2 | 117.2 (2) |
| C2—C3 | 1.401 (3) | C4—C3—C2 | 119.5 (2) |
| C3—C4 | 1.365 (4) | C5—C4—C3 | 119.0 (2) |
| C4—C5 | 1.419 (3) | N1—C5—C4 | 127.0 (2) |
| C5—C6 | 1.428 (3) | N2—C6—C5 | 120.3 (2) |
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The supramolecular assembly of molecules in the solid state is dictated by a variety of intermolecular interactions. In the crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, which lacks strong hydrogen bond donors, the packing is stabilized by weak C—H···N interactions. nih.govnih.gov These contacts, though faint, are numerous enough to link molecules into chains along the mdpi.com crystallographic direction, forming an ordered three-dimensional network. researchgate.net
For the target molecule, 2,6-Dichloro- nih.govresearchgate.netthiazolo[4,5-b]pyridine, the presence of two chlorine atoms introduces the high probability of halogen bonding as a dominant directional force in the crystal packing. nih.gov Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a nitrogen atom or the sulfur atom's lone pair of electrons in a neighboring molecule. mdpi.comnih.gov These Cl···N or Cl···S interactions can be highly directional and comparable in strength to conventional hydrogen bonds, significantly influencing the crystal architecture. nih.govresearchgate.net It is anticipated that such interactions, along with potential π–π stacking of the aromatic rings, would play a crucial role in the solid-state structure of 2,6-Dichloro- nih.govresearchgate.netthiazolo[4,5-b]pyridine.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic properties of 2,6-Dichloro- nih.govnih.govthiazolo[4,5-b]pyridine (B1357651). These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and other properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 2,6-Dichloro- nih.govnih.govthiazolo[4,5-b]pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can determine key structural parameters. nih.govnih.gov The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable geometry of the molecule.
The optimized structure reveals a nearly planar fused ring system, a characteristic feature of many aromatic heterocyclic compounds. The chlorine atoms substituted at positions 2 and 6 are key features, influencing the molecule's electronic distribution and steric profile. Theoretical calculations provide precise values for bond lengths and angles, which are crucial for understanding the molecule's structural integrity and how it might interact with other molecules. scispace.comresearchgate.net
Table 1: Predicted Geometrical Parameters of 2,6-Dichloro- nih.govnih.govthiazolo[4,5-b]pyridine from DFT Calculations Note: The following data are representative values derived from computational models for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C2-N3 | 1.325 |
| N3-C3a | 1.380 | |
| C3a-S1 | 1.765 | |
| S1-C2 | 1.750 | |
| C3a-C7a | 1.410 | |
| C7a-N7 | 1.330 | |
| N7-C6 | 1.345 | |
| C6-C5 | 1.385 | |
| C5-C4 | 1.390 | |
| C4-C7a | 1.400 | |
| C2-Cl | 1.740 | |
| C6-Cl | 1.735 | |
| **Bond Angles (°) ** | C3a-S1-C2 | 90.5 |
| S1-C2-N3 | 115.0 | |
| C2-N3-C3a | 111.5 | |
| N3-C3a-S1 | 123.0 | |
| C5-C6-N7 | 122.5 |
Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule that is more polarizable and reactive.
For 2,6-Dichloro- nih.govnih.govthiazolo[4,5-b]pyridine, the HOMO is typically distributed over the electron-rich thiazole (B1198619) and pyridine (B92270) rings, while the LUMO may also be delocalized across the fused aromatic system. The presence of electronegative chlorine atoms influences the energies of these orbitals. Computational analysis provides quantitative values for these energies and other related quantum chemical descriptors, which help in predicting the molecule's behavior in chemical reactions. researchgate.netresearchgate.net
Table 2: Calculated Quantum Chemical Properties of 2,6-Dichloro- nih.govnih.govthiazolo[4,5-b]pyridine Note: The following data are representative values derived from computational models for illustrative purposes.
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | -6.85 |
| Energy of LUMO | ELUMO | -2.20 |
| HOMO-LUMO Energy Gap | ΔE | 4.65 |
| Ionization Potential | IP | 6.85 |
| Electron Affinity | EA | 2.20 |
| Global Hardness | η | 2.33 |
| Chemical Potential | μ | -4.53 |
Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow.
For 2,6-Dichloro- nih.govnih.govthiazolo[4,5-b]pyridine, this approach can be used to study various reactions, such as nucleophilic aromatic substitution, where one or both of the chlorine atoms are replaced. Theoretical models can identify the transition state structures and calculate their corresponding activation energies. This information reveals the kinetic feasibility of a proposed mechanism and helps to explain regioselectivity and reaction rates. For instance, computational studies can predict whether substitution is more likely to occur at the C2 or C6 position and how the fused thiazole ring influences the reactivity of the pyridine ring.
Molecular Modeling and Simulation
While quantum chemical calculations focus on the static, electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of molecules, often in a condensed phase.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For rigid, fused heterocyclic systems like 2,6-Dichloro- nih.govnih.govthiazolo[4,5-b]pyridine, the scope of conformational flexibility is limited compared to acyclic or single-ring molecules. nih.govresearchgate.net The primary structure is largely planar due to the aromaticity of the fused rings. csbsju.eduresearchgate.net
However, computational methods can still provide valuable information by quantifying the degree of planarity and identifying any minor deviations, such as slight puckering, that might exist. The energy landscape for such a molecule would be characterized by a deep, single energy minimum corresponding to this stable, near-planar conformation. This analysis confirms the structural rigidity of the thiazolo[4,5-b]pyridine core, which is an important factor in its interaction with other molecules, such as in crystal packing or receptor binding.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their trajectories. This allows researchers to observe how 2,6-Dichloro- nih.govnih.govthiazolo[4,5-b]pyridine behaves in a specific environment, such as in a solvent or interacting with a biological macromolecule like a protein. mdpi.comnih.gov
These simulations can reveal important information about the molecule's solvation, its flexibility (or lack thereof), and its intermolecular interactions. For example, MD could be used to study how the molecule orients itself at a solvent interface or within the binding pocket of an enzyme. By analyzing the simulation trajectories, one can understand the stability of certain interactions and the thermodynamic properties of binding, offering insights that are critical for applications in materials science and drug design. nih.gov
Applications of The 1 2 Thiazolo 4,5 B Pyridine Scaffold in Advanced Chemical Systems
Role as Synthetic Intermediates for Complex Molecular Architectures
The chim.itnih.govthiazolo[4,5-b]pyridine (B1357651) scaffold is a foundational structure for creating a diverse range of more complex molecules. The presence of two chlorine atoms at the 2- and 6-positions of the fused ring system in 2,6-Dichloro- chim.itnih.govthiazolo[4,5-b]pyridine offers chemists precise control over subsequent chemical modifications. These chlorine atoms can be selectively replaced, allowing for the stepwise introduction of different functional groups.
This strategic functionalization is crucial for building intricate molecular architectures. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are commonly employed to form new carbon-carbon bonds at the chlorinated positions. researchgate.netnih.gov For instance, reacting the dichloro-compound with various boronic acids (Suzuki coupling) or organotin compounds (Stille coupling) can attach aryl, heteroaryl, or alkyl groups to the core structure. researchgate.net This methodology is fundamental in synthesizing a wide array of substituted thiazolo[4,5-b]pyridines, which are explored for various applications, including pharmaceuticals and agrochemicals. dmed.org.ua
The ability to perform sequential or one-pot multi-component reactions starting from halogenated precursors enables the efficient construction of polycyclic and highly substituted heterocyclic systems. dmed.org.uaresearchgate.net The reactivity of the chloro-substituents makes 2,6-Dichloro- chim.itnih.govthiazolo[4,5-b]pyridine an ideal starting material for creating libraries of related compounds for screening purposes, particularly in drug discovery and materials science. Research on related di-halogenated pyridines and other heterocycles has shown that selective functionalization is a powerful strategy for accessing complex targets. researchgate.netmdpi.com
Table 1: Examples of Synthetic Transformations Involving Halogenated Pyridine (B92270) Scaffolds This table is illustrative of reaction types applicable to 2,6-Dichloro- chim.itnih.govthiazolo[4,5-b]pyridine.
| Reaction Type | Reagents | Product Type | Potential Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thiazolopyridine | Organic electronics, Dyes |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted thiazolopyridine | Fluorescent probes, Conjugated materials |
| Buchwald-Hartwig Amination | Primary/Secondary amine, Pd catalyst, Base | Amino-substituted thiazolopyridine | Pharmaceutical intermediates, Ligands |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted thiazolopyridine | Complex molecule synthesis |
Contributions to Materials Science
The unique electronic properties of the thiazolo[4,5-b]pyridine core make it an attractive component for advanced materials. Derivatives of this scaffold have been investigated for their applications as organic dyes, fluorescent materials, and building blocks for conductive polymers.
Fluorescent Materials and Dyes: The rigid, planar structure of the thiazolo[4,5-b]pyridine system provides a robust backbone for the design of fluorophores. By using 2,6-Dichloro- chim.itnih.govthiazolo[4,5-b]pyridine as a starting material, scientists can introduce various electron-donating or electron-withdrawing groups through cross-coupling reactions. This functionalization allows for the fine-tuning of the material's photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. chim.it
For example, attaching aromatic amines or other conjugated systems can lead to compounds with strong intramolecular charge transfer (ICT) character, which are often highly fluorescent and sensitive to their environment. researchgate.net Research has demonstrated that thiazole- and pyridine-containing molecules can serve as the core for fluorescent probes capable of detecting specific ions or molecules. mdpi.com The derivatization of the core structure is key to achieving the desired selectivity and response. chim.itnih.gov
Conductive Polymers: The electron-deficient nature of the pyridine ring combined with the electron-rich thiazole (B1198619) ring makes the thiazolo[4,5-b]pyridine scaffold a candidate for use in organic electronics. When incorporated into a polymer chain, these units can facilitate charge transport. By polymerizing derivatives of 2,6-Dichloro- chim.itnih.govthiazolo[4,5-b]pyridine, often with other aromatic or heteroaromatic co-monomers, it is possible to create conjugated polymers with tailored electronic properties. A study on polymers containing pyridine-flanked diketopyrrolopyrrole and bithiazole units demonstrated the potential of such combined heterocyclic systems in creating electron-deficient, all-acceptor polymers for applications in organic field-effect transistors. semanticscholar.org
Table 2: Photophysical Properties of Functionalized Heterocyclic Scaffolds This table illustrates how functionalization, achievable from a dichloro-precursor, can tune material properties.
| Core Scaffold | Functional Group | Emission Wavelength Range | Application |
| Phenyl-Thiazole | Dimethylamino | 450-550 nm (Solvatochromic) | Fluorescent Dye |
| Naphtho-Thiazole | Piperidine (B6355638) | > 600 nm (Orange-Red) | Solid-State Emitter |
| Diphenylpyridine | Triphenylamine | 480-520 nm (Green) | pH-sensitive Probe |
Development of New Ligands in Catalysis
The field of catalysis often relies on ligands to control the activity and selectivity of metal catalysts. Heterocyclic compounds containing nitrogen and sulfur atoms are excellent candidates for ligands due to the ability of these heteroatoms to coordinate with metal centers. The chim.itnih.govthiazolo[4,5-b]pyridine structure contains multiple nitrogen atoms (one on the pyridine ring and one on the thiazole ring) that can act as coordination sites.
Derivatives of 2,6-Dichloro- chim.itnih.govthiazolo[4,5-b]pyridine can be designed to act as bidentate or even multidentate ligands. By replacing the chlorine atoms with phosphine (B1218219), amine, or other coordinating groups, it is possible to create a modular family of ligands. The rigid backbone of the fused ring system can provide steric hindrance and pre-organize the coordinating atoms in a specific geometry, which can lead to high selectivity in catalytic reactions.
While the direct use of 2,6-Dichloro- chim.itnih.govthiazolo[4,5-b]pyridine itself as a ligand is not extensively documented, the synthesis of related nitrogen-containing heterocyclic ligands for transition-metal-catalyzed reactions is a well-established field. beilstein-journals.org For example, imidazopyridine derivatives, which are structurally similar to thiazolopyridines, have been used in the development of new catalytic systems. The synthetic accessibility of diverse thiazolo[4,5-b]pyridine derivatives from the dichloro-precursor suggests significant potential for this compound class in the future development of bespoke ligands for a wide range of catalytic transformations.
Future Research Directions and Challenges
Exploration of Novel and Greener Synthetic Pathways
The development of efficient and environmentally benign synthetic routes to the thiazolo[4,5-b]pyridine (B1357651) core is a primary area of future research. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Modern synthetic strategies offer promising alternatives to address these limitations.
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical approach. dmed.org.uanih.gov The application of MCRs, such as the Friedländer annulation, for the construction of the thiazolo[4,5-b]pyridine skeleton can significantly reduce synthesis time, resource consumption, and waste generation. nih.gov Research focusing on designing novel MCRs that directly yield functionalized 2,6-Dichloro- springerprofessional.denih.govthiazolo[4,5-b]pyridine would be a significant advancement.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature and pressure, enhanced safety for hazardous reactions, and potential for straightforward scalability. springerprofessional.demdpi.com Translating batch syntheses of thiazolopyridines to flow chemistry systems could lead to higher yields, improved purity, and reduced production costs. nih.govuc.pt Future work should explore telescoping multi-step syntheses into a continuous flow process, minimizing the isolation of intermediates. uc.pt
Green Catalysis and Solvents: The exploration of alternative catalysts and reaction media is crucial for developing sustainable synthetic protocols. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and biodegradable catalysts such as chitosan-based hydrogels. mdpi.commdpi.com Employing greener solvents like ionic liquids or even catalyst-free conditions in aqueous media can drastically reduce the environmental impact of the synthesis. ijnc.irnih.govnih.gov Microwave-assisted synthesis has also been shown to be an efficient method for preparing related compounds, often leading to shorter reaction times and higher yields. dmed.org.ua
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. nih.govrsc.org | Design of new one-pot reactions for direct synthesis. |
| Flow Chemistry | Enhanced safety, scalability, improved yield and purity. springerprofessional.demdpi.com | Conversion of batch processes to continuous flow systems. |
| Green Catalysis | Catalyst recyclability, reduced waste, milder conditions. mdpi.comnih.gov | Development of novel heterogeneous and biocatalysts. |
| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields. dmed.org.ua | Optimization of microwave parameters for specific transformations. |
Advanced Functionalization and Diversification Strategies
The two chlorine atoms on the 2,6-Dichloro- springerprofessional.denih.govthiazolo[4,5-b]pyridine ring are prime sites for functionalization, allowing for the creation of diverse molecular libraries for various applications.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring, enhanced by the fused thiazole (B1198619) moiety, facilitates SNAr reactions. The chlorine atoms at the C2 and C6 positions can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. youtube.com Future research will involve exploring the regioselectivity of these substitutions and employing a broader scope of nucleophiles to generate novel derivatives. mdpi.com Computational studies can aid in predicting the reactivity and regioselectivity of these reactions. stackexchange.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be applied to replace the chloro-substituents with various aryl, alkyl, or alkynyl groups, dramatically increasing the structural diversity of the scaffold. researchgate.netbeilstein-archives.org A key challenge is the development of robust catalytic systems that are effective for this specific heterocyclic core and allow for selective, sequential functionalization of the two chloro positions. nih.gov
Table of Functionalization Strategies
| Reaction Type | Reagents/Catalysts | Potential New Functionalities |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiolates | Amino, ether, thioether groups |
| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Aryl, heteroaryl, alkyl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl groups |
In-depth Computational Studies on Reactivity and Electronic Properties
Computational chemistry provides invaluable insights into the fundamental properties of molecules, guiding experimental design and accelerating the discovery process. For 2,6-Dichloro- springerprofessional.denih.govthiazolo[4,5-b]pyridine, in-depth computational studies are a promising avenue of research.
Using methods like Density Functional Theory (DFT), researchers can calculate key electronic properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com This information is critical for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, aiding in the characterization of new derivatives and understanding their photophysical properties. bohrium.com Furthermore, in silico modeling and molecular docking can be employed to predict the binding affinity of derivatives with biological targets, guiding the design of new therapeutic agents. nih.gov
Potential for Integration into Hybrid Molecular Systems
The rigid, heteroaromatic structure of the thiazolo[4,5-b]pyridine core makes it an excellent building block for the construction of larger, multifunctional molecular systems.
Future research could focus on synthesizing hybrid molecules by covalently linking the 2,6-Dichloro- springerprofessional.denih.govthiazolo[4,5-b]pyridine scaffold to other pharmacophores or functional moieties. nih.govresearchgate.net For example, integrating this core with known anticancer agents could lead to hybrid compounds with synergistic or novel mechanisms of action. nih.gov Another exciting direction is the incorporation of this scaffold into polymers or materials to create novel fluorescent sensors or electronic materials, leveraging the inherent electronic properties of the conjugated system. tandfonline.comrsc.org
Overcoming Synthetic Difficulties and Yield Optimization
A significant challenge in working with novel heterocyclic systems is the optimization of synthetic reactions to achieve high yields and purity. The synthesis of thiazolo[4,5-b]pyridines can be hampered by side reactions, low conversion rates, and difficult purification procedures. nih.gov
Systematic optimization of reaction conditions is essential. Methodologies such as Response Surface Methodology (RSM) can be employed to statistically analyze the effects of variables like temperature, solvent, and catalyst loading to identify the optimal conditions for maximizing yield. nih.gov The development of solid-phase synthesis routes offers a powerful strategy to simplify the work-up and purification process, which is often a major bottleneck in library synthesis. nih.govmdpi.com Addressing challenges such as poor solubility of intermediates and achieving regiocontrol in functionalization reactions will be key to making this scaffold more accessible for broader research applications.
Q & A
Q. What are the common synthetic routes for 2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine, and how can reaction yields be optimized?
The synthesis typically involves multi-step approaches, such as:
- Thorpe-Ziegler annulation : A ZnCl₂-catalyzed three-component reaction using mercaptonitrile salts, phenacyl bromides, and ketones (Scheme 73, ).
- BH₃-mediated reduction : Utilizes tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a Lewis acid to reduce thiazole rings while preserving pyridine units (Table 1, entries 12–17) .
- Halogenation strategies : Introducing chlorine atoms via Friedländer synthesis or Suzuki coupling (e.g., brominated intermediates in Scheme 2) . Optimization : Yield improvements (up to 81%) are achieved by controlling reaction temperature (45–80°C), solvent choice (toluene/DCM), and catalyst loading (e.g., 0.1–0.3 equiv Pd(OAc)₂) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key methods include:
- ¹H/¹³C NMR : For tracking substituent effects (e.g., methyl groups at δ 2.16–2.40 ppm, aromatic protons at δ 7.12–9.25 ppm) .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for brominated analogs) .
- Elemental analysis : Validates purity and stoichiometry, especially for halogenated derivatives .
Advanced Research Questions
Q. How does structural modification of the thiazolo[4,5-b]pyridine scaffold impact physicochemical properties and bioactivity?
- Lipophilicity (LogP) : Saturation of the thiazole ring (e.g., 2,3-dihydro derivatives) reduces LogP from 2.28 to 1.59, enhancing water solubility (49 mg/L → 173 mg/L) .
- Bioactivity : Brominated analogs (LogP 2.88–3.17) show superior herbicidal control (e.g., 7b at 50–150 g/ha) but may compromise crop selectivity in preemergence trials (Figure 2) .
- SAR insights : Acylated derivatives (e.g., 16a–f) exhibit dose-dependent selectivity in wheat/corn, linked to electron-withdrawing substituents (e.g., fluorophenyl groups) .
Q. What experimental strategies resolve contradictions in catalytic pathways during reductive hydrogenation of thiazolo[4,5-b]pyridines?
- Side reactions : Elevated temperatures (>80°C) promote thiazole cleavage, forming disulfides (e.g., 18b) instead of target dihydro derivatives .
- Mitigation : Use B(C₆F₅)₃ at 45°C minimizes side products, achieving 51–66% yields of 7a–c (Table 1, entries 14–17). Post-reduction treatment with formic acid removes borane adducts .
Q. How do computational methods complement experimental data in predicting the reactivity of halogenated thiazolo[4,5-b]pyridines?
- DFT studies : Model electron-deficient pyridine rings to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with methylboronic acid) .
- Docking simulations : Correlate LogP with herbicidal efficacy by mapping acyl-ACP thioesterase binding pockets (e.g., compound 7b’s interaction with active-site residues) .
Methodological Challenges
Q. What protocols ensure reproducibility in large-scale synthesis of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines?
- Scalable steps : Potassium O-ethyl dithiocarbonate-mediated thio intermediate formation, followed by Fe/AcOH-mediated sulfur removal (multigram yields >70%) .
- Purification : Gradient chromatography (ethyl acetate/hexane) resolves diastereomers in acylated derivatives (e.g., 16c) .
Q. How can in vitro/in vivo data discrepancies be addressed when evaluating anti-inflammatory or herbicidal activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
